N-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
Chemical Structure: The compound features a piperidine-4-carboxamide core modified with a thiophene-2-sulfonyl group at position 1 and a 2-methoxy-4-nitrophenyl substituent at the amide nitrogen. This structure combines a sulfonamide moiety (known for enhancing bioavailability and target binding) with a nitro-aromatic group (imparting electron-withdrawing properties).
Potential Applications: Compounds with thiophene sulfonyl groups are often explored as enzyme inhibitors (e.g., kinase or protease targets) due to their ability to engage in π-π stacking and hydrogen bonding . The nitro group may further modulate redox properties or receptor affinity.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S2/c1-26-15-11-13(20(22)23)4-5-14(15)18-17(21)12-6-8-19(9-7-12)28(24,25)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXFOYIKTFFKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C17H19N3O6S2 and a molecular weight of 425.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research has shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . These derivatives also displayed effective biofilm inhibition, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentages.
The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these inhibitions range between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating a potent mechanism against bacterial proliferation .
Cytotoxicity and Safety Profile
Hemolytic assays have revealed that the compound exhibits low hemolytic activity, with % lysis values ranging from 3.23 to 15.22%, suggesting a favorable safety profile compared to standard hemolytic agents like Triton X-100 . Furthermore, cytotoxicity studies indicated that the compound is non-cytotoxic with IC50 values exceeding 60 μM.
Study on Antimicrobial Efficacy
A detailed study evaluated the antimicrobial effects of several derivatives of this compound. The researchers conducted time-kill assays alongside MIC and minimum bactericidal concentration (MBC) assessments, confirming the compound's effectiveness in eradicating bacteria over time .
Synergistic Effects with Other Antibiotics
In another investigation, the compound demonstrated synergistic effects when combined with Ciprofloxacin and Ketoconazole, leading to reduced MICs for these antibiotics, thereby enhancing their efficacy against resistant strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O6S2 |
| Molecular Weight | 425.5 g/mol |
| Antimicrobial Activity (MIC) | 0.22 - 0.25 μg/mL |
| DNA Gyrase IC50 | 12.27 - 31.64 μM |
| DHFR IC50 | 0.52 - 2.67 μM |
| Hemolytic Activity | % Lysis: 3.23 - 15.22% |
| Cytotoxicity IC50 | >60 μM |
Comparison with Similar Compounds
Structural Analogs in Piperidine-4-Carboxamide Class
The following table summarizes key analogs from the evidence, highlighting substituent variations and physicochemical properties:
Key Observations from Comparative Analysis
Sulfonyl Group Impact: The thiophene-2-sulfonyl group in the target compound and may enhance solubility compared to bulkier aryl sulfonyl groups (e.g., 2,4-dichlorophenyl in ).
Aryl Amine Substituent Effects :
- The 2-methoxy-4-nitrophenyl group in the target compound introduces strong electron-withdrawing properties, which may stabilize charge-transfer interactions in biological systems.
- Analogous compounds with benzo[d]thiazol-2-yl substituents () exhibit rigid aromatic systems, favoring π-stacking with protein targets.
Synthetic Efficiency :
- Yields for analogs vary widely (16–75% in ), suggesting that steric hindrance from bulky substituents (e.g., 2,4,6-trifluorophenyl in ) reduces reaction efficiency.
Thermal Stability :
- High melting points (>250°C) for analogs in indicate strong crystalline packing, likely due to hydrogen bonding from sulfonamide and carboxamide groups.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine core. Key steps include: (i) Sulfonylation of the piperidine nitrogen using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base). (ii) Coupling the 2-methoxy-4-nitrophenyl group via carboxamide formation, often employing coupling agents like HATU or DCC with DMAP catalysis. (iii) Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. Aromatic protons (e.g., thiophene, nitrophenyl) appear as distinct multiplets in δ 7.0–8.5 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds involving sulfonyl or carboxamide groups) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO or DMF (>10 mM), sparingly soluble in aqueous buffers. Pre-solubilization in DMSO followed by dilution into assay buffers is common.
- Stability : Degradation under light or acidic conditions is minimized by storage in amber vials at –20°C. Stability in biological matrices (e.g., plasma) is assessed via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the nitro group (e.g., reduction to amine for hydrogen bonding) or replace the thiophene sulfonyl group with other heterocycles (e.g., pyridine sulfonyl).
- Biological Screening : Test analogs against panels of kinases or GPCRs to identify selectivity trends. For example, highlights piperidine carboxamides with phenoxy-pyrimidine groups showing receptor-specific activity .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) or allosteric sites.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., in GROMACS). Key parameters include RMSD and hydrogen bond occupancy.
- Pharmacophore Modeling : Align with known inhibitors (e.g., sulfonamide-based kinase inhibitors) to identify critical pharmacophoric features .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and assay formats (e.g., fluorescence vs. luminescence).
- Orthogonal Validation : Confirm activity via SPR (binding affinity) and ITC (thermodynamic profiling).
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify consensus IC50 ranges .
Q. What are the challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Process Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or continuous flow synthesis for higher throughput.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-nitrated derivatives) and adjust reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
